5-(Piperazin-1-yl)pyrimidine hydrochloride
Overview
Description
5-(Piperazin-1-yl)pyrimidine hydrochloride is a biochemical compound with the molecular formula C8H13ClN4 and a molecular weight of 200.67 . It is a solid substance .
Molecular Structure Analysis
The InChI code for 5-(Piperazin-1-yl)pyrimidine hydrochloride is1S/C8H12N4.ClH/c1-3-12(4-2-9-1)8-5-10-7-11-6-8;/h5-7,9H,1-4H2;1H
. The compound has a topological polar surface area of 41 Ų and a complexity of 127 . For a detailed molecular structure, it is recommended to refer to chemical databases like PubChem . Physical And Chemical Properties Analysis
5-(Piperazin-1-yl)pyrimidine hydrochloride is a solid substance . It has a molecular weight of 200.67 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 .Scientific Research Applications
- Scientific Field: Medicinal Chemistry
- Application : 5-(Piperazin-1-yl)pyrimidine hydrochloride has been used in the synthesis of ligands for the 5-HT7 receptors .
- Methods of Application : A series of piperazin-1-yl substituted unfused heterobiaryls was synthesized as ligands of the 5-HT7 receptors . The synthesis involved systematic structural changes of the pyrimidine core moiety to quinazoline, pyridine, and benzene, changes of the 3-furyl group to other heteroaryl substituents, the presence of various analogs of the 4-methylpiperazin-1-yl group, as well as additional substitutions at positions 5 and 6 of the pyrimidine .
- Results or Outcomes : It was demonstrated that the 4-(3-furyl) moiety is crucial for the 5-HT7 binding affinity of the substituted pyrimidines, although, the pyrimidine core can be replaced with a pyridine ring without a dramatic loss of the binding affinity . The selected ethylpyrimidine and butylpyrimidine analogs of high 5-HT7 binding affinity showed antagonistic properties in cAMP functional test and varied selectivity profile .
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, and H335 . Precautionary statements include P280, P305+P351+P338, and P310 . For detailed safety and hazard information, it is recommended to refer to the material safety data sheet (MSDS) .
properties
IUPAC Name |
5-piperazin-1-ylpyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4.ClH/c1-3-12(4-2-9-1)8-5-10-7-11-6-8;/h5-7,9H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBETUEKOSIAOLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CN=CN=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Piperazin-1-yl)pyrimidine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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